1-Bromo-2-(ethanesulfonyl)benzene
Overview
Description
“1-Bromo-2-(ethanesulfonyl)benzene” is a chemical compound with the molecular formula C8H9BrO2S . It has a molecular weight of 249.13 .
Molecular Structure Analysis
The InChI code for “1-Bromo-2-(ethanesulfonyl)benzene” is 1S/C8H9BrO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.
Scientific Research Applications
Ring Halogenations of Polyalkylbenzenes : 1-Bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) have been used for ring halogenations of polyalkylbenzenes, with [hydroxy(tosyloxy)iodo]benzene acting effectively as a catalyst with NBS. This process enables the preparation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yield (Bovonsombat & Mcnelis, 1993).
Synthesis of Ethynylferrocene Compounds : New compounds such as 1,3-dibromo-5-(ferrocenylethynyl)benzene have been synthesized via palladium-catalyzed cross-coupling reactions. Electrochemical studies indicate chemically reversible oxidations, showing the potential for these compounds in electronic and catalytic applications (Fink et al., 1997).
Development of Functionalized Benzenes : Efficient methods for the synthesis of functionalized 4-R-1,2-bis(trimethylsilyl)benzenes have been developed, starting from 1,2-bis(trimethylsilyl)acetylene/5-bromopyran-2-one. These compounds are key for synthesizing benzyne precursors, Lewis acid catalysts, and certain luminophores (Reus et al., 2012).
Crystal Structures of Bromo- and Iodo- Derivatives : Studies of the crystal structures of 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene have revealed important supramolecular features like hydrogen bonding and π–π interactions, which are significant for understanding molecular interactions in solid-state chemistry (Stein, Hoffmann, & Fröba, 2015).
Synthesis and Fluorescence Properties : The synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene and its photoluminescence properties in both solution and solid state have been investigated, revealing interesting aspects of its potential use in materials science, especially for light-emitting applications (Zuo-qi, 2015).
Synthesis and Thermolysis Studies : Research on 2-(Phenylthio)ethanesulfonyl chloride, a major product in the reaction of various compounds, has offered insights into the thermolysis and rearrangement processes of these chemical reactions, which is vital for understanding complex organic synthesis mechanisms (King & Khemani, 1985).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-ethylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZRUAWFDMCXDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00712439 | |
Record name | 1-Bromo-2-(ethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00712439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(ethanesulfonyl)benzene | |
CAS RN |
1299474-17-1 | |
Record name | 1-Bromo-2-(ethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00712439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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